Cas no 1566502-75-7 ((5-Bromoquinolin-8-yl)methanol)

1566502-75-7 structure
اسم المنتج:(5-Bromoquinolin-8-yl)methanol
كاس عدد:1566502-75-7
وسط:C10H8BrNO
ميغاواط:238.08062171936
CID:2132650
(5-Bromoquinolin-8-yl)methanol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-bromo-8-Quinolinemethanol
- (5-Bromoquinolin-8-yl)methanol
- LRNHUBDXQVUBHJ-UHFFFAOYSA-N
-
- نواة داخلي: 1S/C10H8BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2
- مفتاح Inchi: LRNHUBDXQVUBHJ-UHFFFAOYSA-N
- ابتسامات: BrC1=CC=C(CO)C2C1=CC=CN=2
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 1
- تعقيدات: 176
- طوبولوجي سطح القطب: 33.1
(5-Bromoquinolin-8-yl)methanol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM222782-1g |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 1g |
$389 | 2021-08-04 | |
Chemenu | CM222782-10g |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 10g |
$977 | 2021-08-04 | |
Alichem | A189008457-10g |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 10g |
$1,447.20 | 2022-04-02 | |
Ambeed | A700181-100mg |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 100mg |
$87.0 | 2025-03-16 | |
Chemenu | CM222782-5g |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 5g |
$731 | 2021-08-04 | |
Chemenu | CM222782-1g |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 1g |
$400 | 2023-01-02 | |
Alichem | A189008457-25g |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 25g |
$2,484.36 | 2022-04-02 | |
Chemenu | CM222782-25g |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 25g |
$1762 | 2021-08-04 | |
Alichem | A189008457-5g |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 5g |
$1,035.15 | 2022-04-02 | |
Ambeed | A700181-250mg |
(5-Bromoquinolin-8-yl)methanol |
1566502-75-7 | 95% | 250mg |
$147.0 | 2025-03-16 |
(5-Bromoquinolin-8-yl)methanol الوثائق ذات الصلة
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
1566502-75-7 ((5-Bromoquinolin-8-yl)methanol) منتجات ذات صلة
- 92993-52-7(1,3-Propanediamine, N-(3,5-dichloro-2-pyridinyl)-)
- 2097883-43-5(1-(naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)
- 58668-07-8(3,3,3-trifluoropropanoyl 3,3,3-trifluoropropanoate)
- 79370-46-0(1-(2-Ethoxyphenyl)propan-1-one)
- 2639204-09-2(8-Methoxyisoquinoline-6-carboxylic acid)
- 75893-77-5((6-Cyclopropylpyridin-3-yl)methanol)
- 2171792-18-8(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}pent-4-ynoic acid)
- 87-03-6(4,4'-dihydroxy-7,7'-iminodi(naphthalene-2-sulphonic acid))
- 1344448-29-8((2R)-4-(2,3-difluorophenyl)butan-2-amine)
- 1859501-75-9(1-(4-Ethylpiperidin-1-yl)-3-fluoropropan-2-ol)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1566502-75-7)(5-Bromoquinolin-8-yl)methanol

نقاء:99%
كمية:1g
الأسعار ($):324